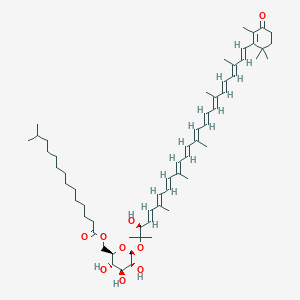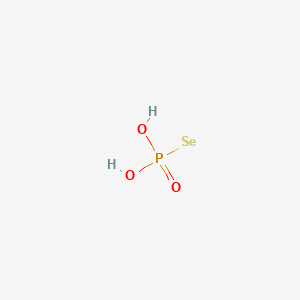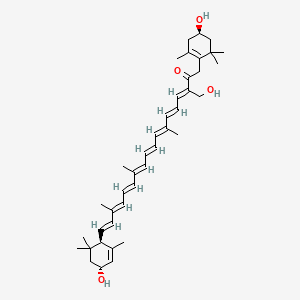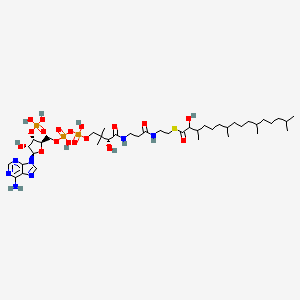
2-Hydroxyphytanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphytanoyl-CoA is a biochemical compound that plays a significant role in the metabolism of phytanic acid. It is an essential component of the alpha-oxidation pathway that breaks down phytanic acid, a branched-chain fatty acid found in certain foods such as dairy products and ruminant meat. This compound is involved in various metabolic processes and is crucial for the degradation of specific fatty acids.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphytanoyl-CoA has several scientific research applications:
Role in Peroxisomal Metabolism: It plays a crucial role in the degradation of 3-methyl-branched fatty acids like phytanic acid and the shortening of 2-hydroxy long-chain fatty acids.
Interaction with Phytanoyl-CoA 2-Hydroxylase: This interaction is essential for understanding the detailed biochemical pathways of beta-methylated fatty acids.
Role in Phytanic Acid Alpha-Oxidation: It is a key intermediate in the alpha-oxidation of phytanic acid, highlighting its significance in lipid metabolism.
Involvement in the Breakdown of 2-Hydroxyfatty Acids: This process is crucial for the degradation of certain lipids, particularly in brain cerebrosides and sulfatides.
Implications for Thiamine Deficiencies: The enzyme’s dependency on thiamine pyrophosphate suggests a potential link between thiamine deficiencies and metabolic disorders.
Vorbereitungsmethoden
2-Hydroxyphytanoyl-CoA is synthesized from 2-hydroxyphytanic acid using the acid anhydride method . The preparation involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of thiamine pyrophosphate as a cofactor and specific enzymes to catalyze the reactions .
Analyse Chemischer Reaktionen
2-Hydroxyphytanoyl-CoA undergoes several types of chemical reactions, including oxidation and decarboxylation. One of the primary reactions is the decarboxylation of this compound to pristanic acid in human liver . This reaction is catalyzed by specific enzymes and requires cofactors such as ATP, Mg2+, and coenzyme A. The major products formed from these reactions include pristanic acid and formyl-CoA .
Wirkmechanismus
The mechanism of action of 2-Hydroxyphytanoyl-CoA involves its role in the alpha-oxidation pathway of phytanic acid. It is converted to pristanic acid through a series of enzymatic reactions. The enzyme this compound lyase, which requires thiamine pyrophosphate as a cofactor, catalyzes the carbon-carbon bond cleavage during the alpha-oxidation of 3-methyl-branched fatty acids . This process involves the formation of intermediate compounds such as 2-ketophytanic acid and pristanal .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyphytanoyl-CoA is similar to other multi-methyl-branched fatty acyl-CoAs, such as phytanoyl-CoA and 2-hydroxyphytanic acid . it is unique in its specific role in the alpha-oxidation pathway and its requirement for thiamine pyrophosphate as a cofactor. Other similar compounds include:
Phytanoyl-CoA: Involved in the initial steps of phytanic acid metabolism.
2-Hydroxyphytanic Acid: A precursor in the synthesis of this compound.
These compounds share similar metabolic pathways but differ in their specific roles and the enzymes involved in their metabolism.
Eigenschaften
Molekularformel |
C41H74N7O18P3S |
|---|---|
Molekulargewicht |
1078.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
InChI-Schlüssel |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonyme |
alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


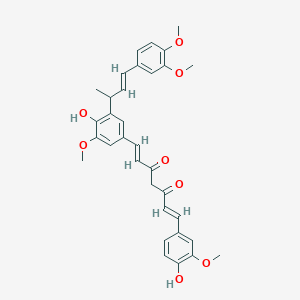
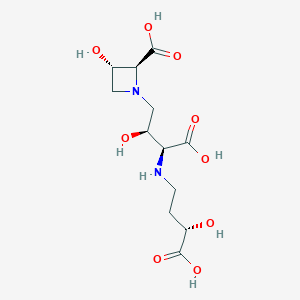

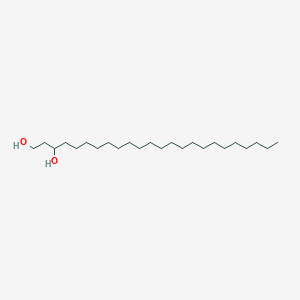
![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B1249693.png)
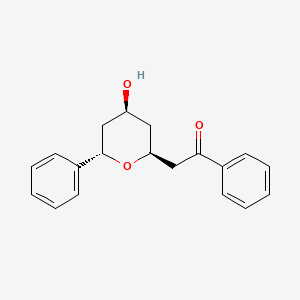
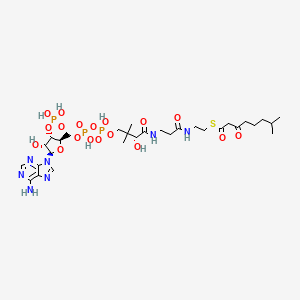
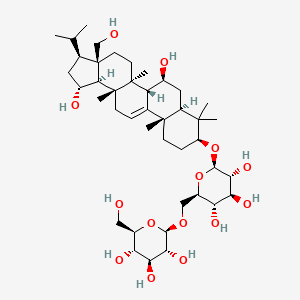
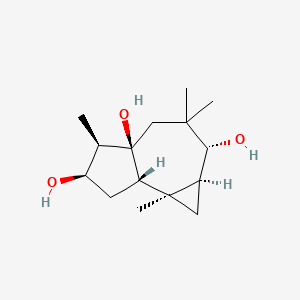
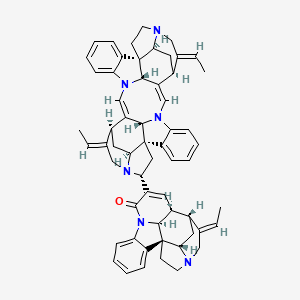
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
